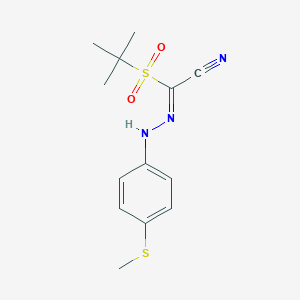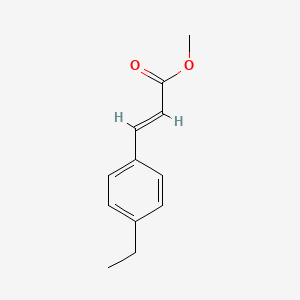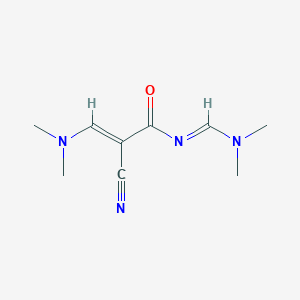![molecular formula C14H13ClN4O2 B7785979 N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785979.png)
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide is a complex organic compound that features a combination of amino, chlorophenoxy, and pyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorophenoxyacetaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, advanced purification methods such as chromatography may be employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism by which N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N2-[1-Amino-2-(4-chlorophenoxy)ethylidene]pyridine-4-carbohydrazide
- N2-[1-Amino-2-(3-bromophenoxy)ethylidene]pyridine-4-carbohydrazide
- N2-[1-Amino-2-(3-fluorophenoxy)ethylidene]pyridine-4-carbohydrazide
Uniqueness
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide is unique due to the presence of the 3-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as bromine or fluorine, which may exhibit different reactivity and biological activities .
Propiedades
IUPAC Name |
N-[[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-11-2-1-3-12(8-11)21-9-13(16)18-19-14(20)10-4-6-17-7-5-10/h1-8H,9H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHUJIIRNLMQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NNC(=O)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B7785915.png)


![(4Z)-4-[(morpholin-4-ylamino)methylidene]-2-phenyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7785953.png)
![4-[[(Z)-(3-methoxy-5-oxofuran-2-ylidene)methyl]amino]benzoic acid](/img/structure/B7785959.png)
![N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785965.png)
![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B7785971.png)
![2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide](/img/structure/B7785982.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785988.png)
![N'-(4-fluorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide](/img/structure/B7785991.png)
![(E)-2-cyano-N-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B7786001.png)
![{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B7786002.png)
